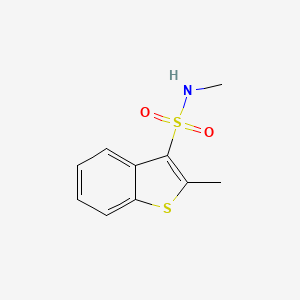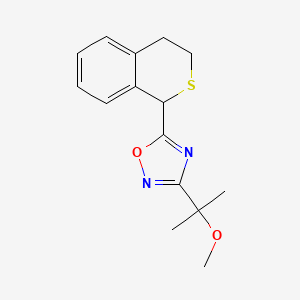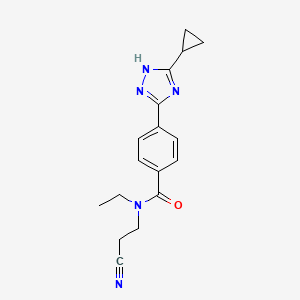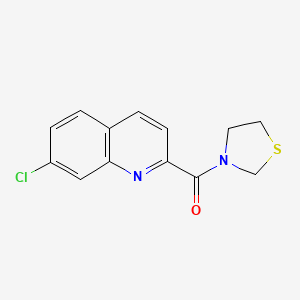![molecular formula C12H16ClNO3S B7583593 [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol, also known as CPMM, is a chemical compound that has been studied for its potential use in scientific research. CPMM is a white crystalline powder that is soluble in water and organic solvents. In
Mechanism of Action
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol binds to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. This binding leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in reward and motivation. [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has also been shown to reduce the expression of inflammatory cytokines, which are involved in various diseases such as Alzheimer's disease and multiple sclerosis.
Advantages and Limitations for Lab Experiments
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experiments. Additionally, [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been shown to have some toxicity in animal models, which can limit its use in certain studies.
Future Directions
There are several future directions for research on [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol. One area of interest is the potential use of [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol in treating drug addiction. Further studies are needed to determine the effectiveness of [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol in reducing the rewarding effects of drugs of abuse. Another area of interest is the potential use of [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the effect of [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol on the expression of inflammatory cytokines in the brain. Finally, future studies could focus on developing new analogs of [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol with improved water solubility and reduced toxicity.
Synthesis Methods
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and sodium methoxide to form 1-(2-chlorophenyl)-2-pyrrolidinemethanol. This intermediate is then reacted with methanesulfonyl chloride to produce [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol.
Scientific Research Applications
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection. [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of cocaine and morphine in animal models.
properties
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-12-6-2-1-4-10(12)9-18(16,17)14-7-3-5-11(14)8-15/h1-2,4,6,11,15H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWPYESECDKSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)




![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)

![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)




![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
